![molecular formula C11H15N5O2 B2902360 1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 30958-51-1](/img/structure/B2902360.png)
1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as DMPD, is a purine derivative that has been extensively studied for its potential applications in scientific research. DMPD is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, which play a critical role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP.
Mechanism of Action
1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione selectively inhibits PDE enzymes by binding to the catalytic site of the enzyme and preventing the hydrolysis of cyclic nucleotides. This results in an increase in intracellular levels of cyclic nucleotides, which can activate downstream signaling pathways. The exact mechanism of action of this compound varies depending on the specific PDE isoform being targeted.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-tumor activity. In cardiovascular research, this compound has been used to investigate the role of PDE enzymes in regulating vascular tone and blood pressure. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by modulating various signaling pathways. In neurological research, this compound has been used to investigate the role of PDE enzymes in regulating synaptic plasticity and memory formation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione in lab experiments is its high potency and selectivity for PDE enzymes. This allows for precise modulation of intracellular cyclic nucleotide levels and downstream signaling pathways. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research involving 1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. One area of interest is the development of novel PDE inhibitors with improved pharmacokinetic properties and selectivity profiles. Another area of interest is the identification of new therapeutic targets for various diseases based on the modulation of cyclic nucleotide signaling pathways. Additionally, further investigation is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound in different experimental settings.
Synthesis Methods
The synthesis of 1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves the condensation of 1-methyl-3-nitro-1-nitrosoguanidine and 1-methyl-3,7-dihydro-1H-purine-2,6-dione in the presence of sodium methoxide. The resulting product is then reduced with sodium borohydride to yield this compound as a white crystalline solid. The purity of the synthesized this compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Scientific Research Applications
1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been widely used as a research tool to investigate the role of PDE enzymes in various physiological and pathological processes. By selectively inhibiting PDE enzymes, this compound can increase intracellular levels of cyclic nucleotides and modulate downstream signaling pathways. This has led to the identification of new therapeutic targets for a variety of diseases, including cardiovascular diseases, cancer, and neurological disorders.
properties
IUPAC Name |
1,3-dimethyl-8-pyrrolidin-1-yl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-14-8-7(9(17)15(2)11(14)18)12-10(13-8)16-5-3-4-6-16/h3-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHNVGJLQVSTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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